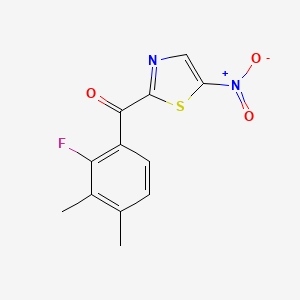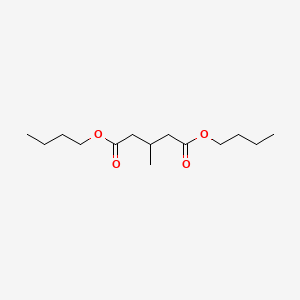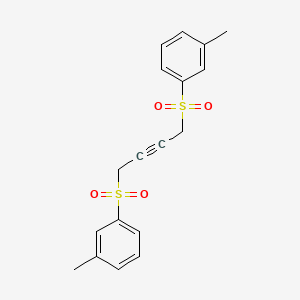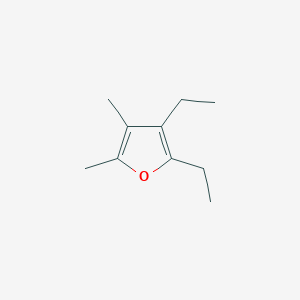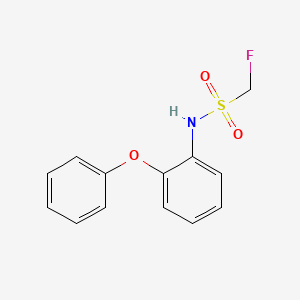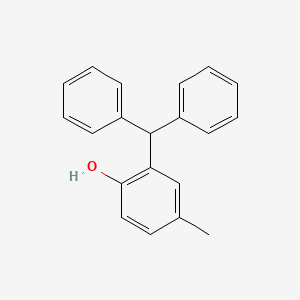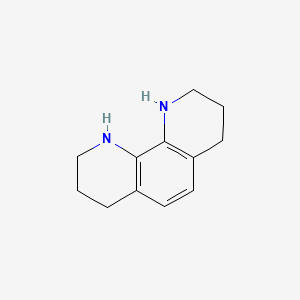
1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- is a heterocyclic organic compound. It is a derivative of 1,10-phenanthroline, where the aromatic rings are partially hydrogenated. This compound is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- can be synthesized through the hydrogenation of 1,10-phenanthroline. The process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,10-phenanthroline.
Reduction: It can be further reduced to form fully hydrogenated derivatives.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 1,10-Phenanthroline.
Reduction: Fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in biochemical assays to study metal ion interactions with biomolecules.
Industry: It is used in the development of sensors and materials for detecting and capturing metal ions.
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- involves its ability to chelate metal ions. The nitrogen atoms in the compound coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteases by removing the metal ion required for their catalytic activity . The compound primarily targets zinc metallopeptidases, with a lower affinity for calcium .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Similar to 1,10-phenanthroline in terms of coordination properties but with different structural features.
Phenanthrene: The parent hydrocarbon of 1,10-phenanthroline, lacking the nitrogen atoms.
Ferroin: A well-known complex of 1,10-phenanthroline with iron(II), used as a redox indicator.
Uniqueness: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- is unique due to its partially hydrogenated structure, which imparts different electronic and steric properties compared to its fully aromatic counterpart. This makes it a versatile ligand in coordination chemistry and a valuable tool in various scientific research applications .
Eigenschaften
CAS-Nummer |
56798-33-5 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline |
InChI |
InChI=1S/C12H16N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h5-6,13-14H,1-4,7-8H2 |
InChI-Schlüssel |
SLRLPPDIZJJYOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=C(CCCN3)C=C2)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


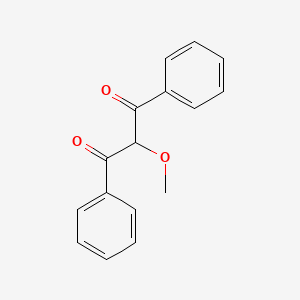


![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
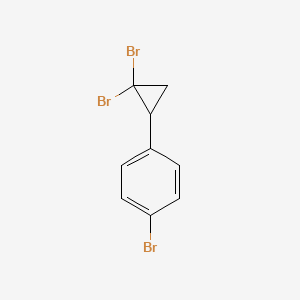
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

